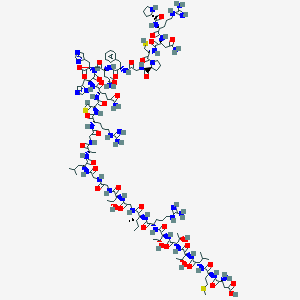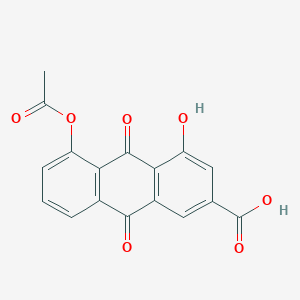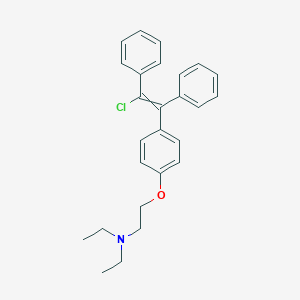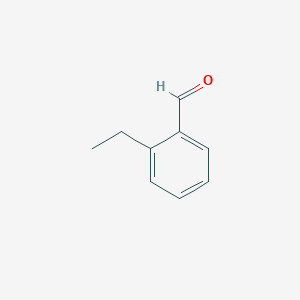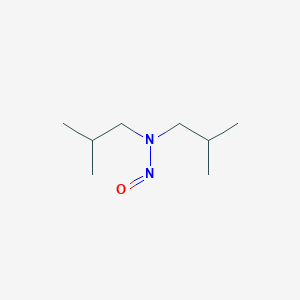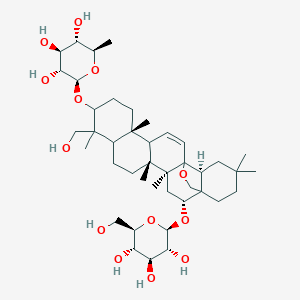![molecular formula C20H18N2O3S B125343 7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-2-carbonsäure-Diphenylmethylester CAS No. 36923-21-4](/img/structure/B125343.png)
7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-2-carbonsäure-Diphenylmethylester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester, also known as 7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester, is a useful research compound. Its molecular formula is C20H18N2O3S and its molecular weight is 366.4 g/mol. The purity is usually 95%.
The exact mass of the compound 7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid diphenylmethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibiotika-Produktion
Diese Verbindung ist ein Zwischenprodukt bei der Herstellung von Cephemen , welche eine Art von Beta-Lactam-Antibiotika sind. Diese Antibiotika werden aufgrund ihrer Breitbandaktivität häufig zur Behandlung von bakteriellen Infektionen eingesetzt.
Medizinisch-chemische Forschung
Die Relevanz der Verbindung in der medizinischen Chemie und pharmazeutischen Forschung wurde hervorgehoben. Forscher haben mehrere Synthesewege und Methoden für verwandte Cephalosporin-Derivate entwickelt.
Schutz der Carboxylgruppe von D-7ACA
Benzhydryl-7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-2-carboxylat wurde aus D-7ACA mit Diphenyldiazomethan als Schutzreagenz erhalten . Dieser Prozess wird durch Ultraschallwellen verstärkt und liefert bis zu 70% Ausbeute.
Chemische Synthese
Die Verbindung wird in der chemischen Synthese verwendet, insbesondere bei der Herstellung anderer komplexer Moleküle. Ihre einzigartige Struktur macht sie zu einem wertvollen Baustein in der organischen Chemie .
Laborreagenz
Diese Verbindung wird aufgrund ihrer reaktiven Natur häufig als Laborreagenz in verschiedenen chemischen Reaktionen verwendet .
Chemische Industrie
In der chemischen Industrie wird diese Verbindung zur Herstellung anderer Chemikalien verwendet, darunter Farbstoffe, Harze und Polymere .
Wirkmechanismus
Mode of Action
The compound likely interacts with its targets by mimicking the D-Ala-D-Ala terminus of the peptidoglycan pentapeptide, the natural substrate of the transpeptidase enzymes. This mimicry allows the compound to bind to the active site of the enzyme, inhibiting its function and preventing the formation of the bacterial cell wall .
Biochemical Pathways
The compound affects the bacterial cell wall synthesis pathway. By inhibiting the transpeptidase enzymes, it prevents the cross-linking of peptidoglycan chains, which are essential for bacterial cell wall strength and rigidity. This inhibition leads to a weakened cell wall, making the bacteria susceptible to osmotic lysis .
Result of Action
The compound’s action results in the inhibition of bacterial cell wall synthesis, leading to a weakened cell wall and subsequent osmotic lysis. This causes the death of the bacteria, effectively treating the bacterial infection .
Action Environment
Environmental factors such as pH, temperature, and presence of other substances can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might denature the compound, reducing its efficacy. The presence of other substances might interfere with the compound’s absorption or metabolism, affecting its bioavailability .
Eigenschaften
CAS-Nummer |
36923-21-4 |
|---|---|
Molekularformel |
C20H18N2O3S |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
benzhydryl (7S)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C20H18N2O3S/c21-16-18(23)22-15(11-12-26-19(16)22)20(24)25-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11,16-17,19H,12,21H2/t16-,19?/m0/s1 |
InChI-Schlüssel |
NYYBPASOTOAXQW-UCFFOFKASA-N |
SMILES |
C1C=C(N2C(S1)C(C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Isomerische SMILES |
C1C=C(N2C(S1)[C@H](C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1C=C(N2C(S1)C(C2=O)N)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4 |
Piktogramme |
Irritant; Health Hazard |
Synonyme |
(6R,7R)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester; _x000B_(6R-trans)-7-Amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid Diphenylmethyl Ester; |
Herkunft des Produkts |
United States |
Q1: What is significant about the novel method for preparing 7-NACABH described in the research?
A1: The research paper [] highlights a novel synthesis method for 7-NACABH, a key precursor to the antibiotic ceftibuten. This method offers several advantages over previous approaches:
- Cost-effectiveness: The new method utilizes commercially available 3-hydroxyl cephalosporin as the starting material, which is significantly cheaper than the previously used 7-ANCA reagent. This results in a substantial cost reduction of approximately 40%. []
- Improved safety: Unlike previous methods that may have required harsh conditions like high temperatures and pressure, this novel synthesis operates under mild and controllable conditions. [] This improves the safety profile of the production process.
- Industrial scalability: The mild reaction conditions and readily available starting materials make this novel synthesis method suitable for large-scale industrial production of 7-NACABH. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




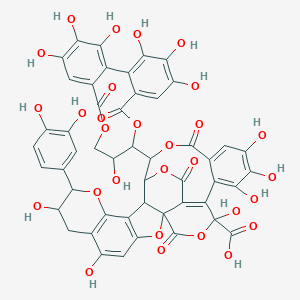
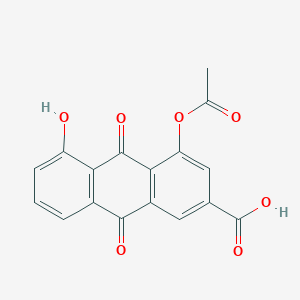
![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)
